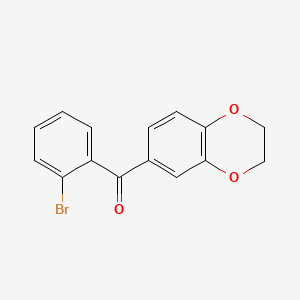

2-Bromo-3',4'-(ethylenedioxy)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3',4'-(ethylenedioxy)benzophenone often involves multi-step chemical reactions. For instance, benzophenone derivatives can be synthesized through reactions like the Wittig-Horner reaction or Friedel-Crafts reactions, utilizing specific brominated intermediates and phosphonic acid esters or benzoic acids respectively. These methods demonstrate the versatility in synthesizing benzophenone derivatives with specific functional groups, contributing to the diversity of their chemical and physical properties (Liang Zuo-qi, 2015); (W. Jin, 2011).

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including 2-Bromo-3',4'-(ethylenedioxy)benzophenone, is characterized by spectroscopic methods such as NMR, IR, and XRD. These techniques provide detailed information on the spatial arrangement of atoms, functional groups, and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties. For example, detailed characterization can reveal the effects of substituents on the molecular structure and its photoluminescence properties (Yusuf Akbaba et al., 2010).

Chemical Reactions and Properties

Benzophenone derivatives engage in various chemical reactions, including bromination, cycloaddition, and polycondensation, depending on their functional groups and the reaction conditions. These reactions can significantly alter their chemical structure, leading to new compounds with distinct properties. For example, the formation of isobenzofurans from benzophenones through a mechanism involving displacement of bromide indicates the reactive versatility of these compounds (Roy Faragher & Thomas L. Gilchrist, 1976).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, are directly influenced by their molecular structure. The presence of specific substituents can enhance their fluorescence intensity in solid and solution states, indicating potential applications in materials science and photoluminescent materials (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application of benzophenone derivatives in chemical synthesis and materials science. Their ability to undergo reactions like polycondensation under specific conditions showcases their utility in creating polymeric materials with desired features (Yinghui Yin et al., 2013).

Applications De Recherche Scientifique

Application in Polymer Science

- Specific Scientific Field: Polymer Science

- Summary of the Application: The compound “2-Bromo-3’,4’-(ethylenedioxy)benzophenone” is used in the autopolymerization reaction of 2-bromo-3-methoxythiophene . This process is important for the synthesis of polythiophenes, which are used in various applications due to their conductivity and optical nature .

- Methods of Application or Experimental Procedures: The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results or Outcomes: The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Application in Peptide Synthesis

- Specific Scientific Field: Peptide Synthesis

- Summary of the Application: The compound “2-Bromo-3’,4’-(ethylenedioxy)benzophenone” is used in the synthesis of peptide nucleic acid (PNA) oligomers . This process is important for the development of novel coupling agents .

- Methods of Application or Experimental Procedures: The synthesis of peptide nucleic acid (PNA) oligomers involves the use of 2-bromo-3-ethylthiazolium tetrafluoroborate (BET), which can be prepared in convenient steps from the commercially available 2-aminothiazole . The procedure involves obtaining 2-bromothiazole, which is then readily transformed into the title compound .

- Results or Outcomes: The study found that BET is a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .

Safety And Hazards

When handling “2-Bromo-3’,4’-(ethylenedioxy)benzophenone”, it’s advised to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

(2-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAMRSDNCRRMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354336 |

Source

|

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

164526-08-3 |

Source

|

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)